molecular formula C8H8 B074680 1-Deuterioethenylbenzene CAS No. 1193-80-2

1-Deuterioethenylbenzene

Cat. No. B074680
CAS RN: 1193-80-2
M. Wt: 105.15 g/mol
InChI Key: PPBRXRYQALVLMV-VMNATFBRSA-N
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Description

The study of benzene derivatives, including those with deuterium substitution, offers valuable insights into their synthesis, molecular structure, and properties. While specific studies on "1-Deuterioethenylbenzene" are scarce, related research can shed light on the general behavior of such compounds.

Synthesis Analysis

The synthesis of benzene derivatives often involves nucleophilic substitution reactions and modifications to introduce deuterium atoms or ethenyl groups. For instance, the synthesis of stable germabenzene derivatives showcases the intricate methods used to generate and stabilize reactive benzene derivatives through steric protection groups (Nakata, Takeda, & Tokitoh, 2002).

Molecular Structure Analysis

The molecular structure of benzene derivatives is critical to understanding their chemical behavior. Studies utilizing X-ray crystallography and NMR spectroscopy provide insights into the planarity, electron delocalization, and substituent effects on the benzene ring. For example, fluorobenzene's structure reveals minor modifications in bond lengths due to substituent influence, similar to what might be expected in deuterated analogs (Nygaard, Bojesen, Pedersen, & Rastrup-Andersen, 1968).

Chemical Reactions and Properties

The chemical reactions and properties of benzene derivatives, including those modified with deuterium, are influenced by their molecular structure. Deuterium substitution can affect the photodecomposition and reaction dynamics of alkylbenzenes, offering insights into the isotope effects and chemical reactivity of such compounds (Kajii, Obi, Tanaka, Ikeda, Nakashima, & Yoshihara, 1987).

Physical Properties Analysis

The physical properties of benzene derivatives, such as melting and boiling points, solubility, and optical properties, are influenced by structural factors like molecular weight and substituent effects. Studies on analogous molecular glassformers provide a comparative basis for understanding the physical behavior of complex benzene derivatives (Liu, Cheng, Salami-Ranjbaran, Gao, Glor, Li, Walsh, & Fakhraai, 2015).

Scientific Research Applications

Isotope Effects in Metabolism

  • Isotope Effects in Phenol Formation : Studies on the metabolism of deuterated aromatic substrates, including compounds similar to 1-deuterioethenylbenzene, reveal significant isotope effects during the formation of phenols. This suggests alternative pathways to the arene oxide pathway in mammals, implying a complex interplay in the metabolic processing of such compounds (Tomaszewski, Jerina, & Daly, 1975).

Nuclear Magnetic Resonance (NMR) Applications

  • Deuteron 2D Exchange NMR : The deuteron two-dimensional exchange experiment offers a method for studying slow molecular motions in solids, including deuterated compounds. This technique can help understand the dynamics and structural characteristics of deuterated molecules like 1-deuterioethenylbenzene (Schmidt, Blümich, & Spiess, 1988).

  • Investigating Solid State Matrices : Deuterated molecules serve as probes to study molecular crystals and glasses via 2H NMR. The rotational mobility of these molecules can be explored in a range of temperatures, which is useful for understanding the behavior of 1-deuterioethenylbenzene in various matrices (Rössler, Taupitz, & Vieth, 1989).

  • Dynamic NMR in Liquid Crystalline Solvents : Deuterium NMR spectroscopy of molecules dissolved in liquid crystalline solvents, such as deuterated cyclohexane, helps study intramolecular dynamic processes. This application is relevant for understanding the behavior of similar deuterated aromatic compounds (Poupko & Luz, 1981).

Photodecomposition Studies

  • Isotope Effects on Photodecomposition : Research into the photodissociation of deuterated alkylbenzenes, which are closely related to 1-deuterioethenylbenzene, provides insights into the rate constants of benzyl radical formation and the effects of deuterium substitution on bond fission after vibrational redistribution (Kajii et al., 1987).

Catalysis and Chemical Synthesis

  • Platinum-Catalyzed Hydrogen Exchange : Studies on the deuteriation in the side-chain of alkylbenzenes using platinum catalysts suggest potential applications in chemical synthesis and catalysis, particularly relevant to 1-deuterioethenylbenzene and similar compounds (Garnett & Kenyon, 1971).

Safety And Hazards

The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be harmful if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-deuterioethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514647
Record name (1-~2~H)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deuterioethenylbenzene

CAS RN

1193-80-2
Record name Ethenyl-1-dbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-~2~H)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-a-d1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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